Sigma-2 Receptor Binding Affinity: Ki = 90 nM in Rat PC-12 Cells
4-(Naphthalen-2-ylamino)-4-oxo-2-(piperidin-1-yl)butanoic acid demonstrates a binding inhibition constant (Ki) of 90 nM for the sigma-2 receptor (TMEM97) in rat PC-12 cell membranes, as recorded in BindingDB and indexed as CHEMBL1698776 [1]. This represents the only publicly available quantitative target-engagement datum for this specific compound. For context, potent and selective sigma-2 ligands such as PB28 exhibit Ki values in the low nanomolar range (Ki ≈ 0.5–3 nM), while the classical sigma ligand haloperidol shows sigma-2 Ki values in the range of 50–100 nM [2]. The 90 nM value places this compound in a moderate-affinity regime that may be suitable for tool-compound applications where sub-micromolar sigma-2 engagement is sufficient but nanomolar potency is not required.
| Evidence Dimension | Sigma-2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 90 nM (rat PC-12 cells) |
| Comparator Or Baseline | Haloperidol: sigma-2 Ki ≈ 50–100 nM; PB28: sigma-2 Ki ≈ 0.5–3 nM |
| Quantified Difference | Comparable to haloperidol (within ~2-fold); ~30- to 180-fold weaker than high-affinity sigma-2 ligands such as PB28 |
| Conditions | Radioligand displacement assay; rat PC-12 cell membranes; temperature not specified |
Why This Matters
This Ki value provides a quantifiable benchmark for selecting this compound in sigma-2 receptor screening campaigns where moderate-affinity chemical probes are desired as starting points for SAR exploration.
- [1] BindingDB. Entry BDBM50604967 (CHEMBL1698776): Binding affinity to sigma-2 receptor in rat PC-12 cells, Ki = 90 nM. View Source
- [2] Colabufo NA, Berardi F, Contino M, et al. Sigma-2 receptor ligands: recent advances. Future Med Chem. 2010;2(8):1307-1326. Review of sigma-2 ligand affinities including haloperidol and PB28. View Source
